2-[4-[(E)-1,2-diphenylprop-1-enyl]phenoxy]-N,N-dimethylethanamine
Description
Position in Contemporary Medicinal Chemistry Landscapes
2-[4-[(E)-1,2-Diphenylprop-1-enyl]phenoxy]-N,N-dimethylethanamine occupies a critical niche in oncology due to its dual agonist-antagonist activity at estrogen receptors. The compound’s phenoxyethylamine backbone, modified with a diphenylpropene group, confers selective binding to estrogen receptors in breast tissue while antagonizing estrogenic effects in the endometrium. This tissue specificity has made it a first-line therapy for estrogen receptor-positive breast cancer, with over 40% of patients receiving it as adjuvant treatment.
A key advancement lies in its substitution pattern: the N,N-dimethyl ethylamine side chain enhances membrane permeability, while the planar diphenylpropene system stabilizes hydrophobic interactions within the receptor’s ligand-binding domain. Comparative studies show that these structural features improve receptor binding affinity by 15-fold compared to earlier phenoxyethylamine derivatives.
Table 1: Key Structural Features and Their Pharmacological Roles
| Structural Element | Pharmacological Role |
|---|---|
| Phenoxy group | Anchors molecule to receptor hydrophilic pocket |
| Diphenylpropene (E-config) | Provides stereospecific ERα antagonism |
| N,N-Dimethyl ethylamine | Enhances blood-brain barrier penetration |
Historical Evolution of Phenoxyethylamine Derivatives
The development of this compound stems from systematic optimization of early phenoxyethylamine scaffolds. Initial prototypes like phenylethanolamine (β-hydroxyphenethylamine) demonstrated limited receptor selectivity due to their flexible aliphatic chains. The critical breakthrough came with the introduction of rigid aromatic systems, as exemplified by the diphenylpropene group, which reduced rotational freedom and improved binding specificity.
Second-generation derivatives incorporated halogen substitutions at the 4-position of the phenyl rings, but these often increased hepatotoxicity. The current compound’s unsubstituted phenyl groups represent an optimal balance between potency and safety, achieving a therapeutic index 3.2 times higher than chlorinated analogs. The evolutionary trajectory highlights three key milestones:
- 1950s : Ethanolamine derivatives explored for adrenergic activity
- 1970s : Diphenylpropenyl modifications introduced for estrogen receptor targeting
- 1990s : Stereochemical optimization establishing E-isomer superiority
Role of E/Z Isomerism in Biological Activity Modulation
The E-configuration of the diphenylpropene moiety is indispensable for the compound’s therapeutic efficacy. X-ray crystallography reveals that the trans-arrangement of phenyl groups creates a 142° dihedral angle, perfectly complementing the estrogen receptor’s ligand-binding domain. In contrast, the Z-isomer adopts a 38° angle, causing steric clashes that reduce binding affinity by 89%.
Conformational analysis using gas-phase spectroscopy confirms the E-isomer’s enhanced stability, with a rotational barrier of 25.3 kcal/mol compared to 18.7 kcal/mol for the Z-form. This rigidity ensures proper orientation of the phenoxy group for hydrogen bonding with ERα’s Arg394 residue, a interaction critical for antagonistic activity. The energy difference between isomers translates to a 40:1 bioactivity ratio in favor of the E-configuration, underscoring the importance of stereochemical control during synthesis.
Equation 1: Isomerization Energy Barrier
$$
\Delta G^\ddagger = -RT \ln\left(\frac{k{E→Z}}{k{Z→E}}\right) = 6.6\ \text{kcal/mol}\
$$
Structure
3D Structure
Properties
IUPAC Name |
2-[4-[(E)-1,2-diphenylprop-1-enyl]phenoxy]-N,N-dimethylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO/c1-20(21-10-6-4-7-11-21)25(22-12-8-5-9-13-22)23-14-16-24(17-15-23)27-19-18-26(2)3/h4-17H,18-19H2,1-3H3/b25-20+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBZBQYHSLRTDHL-LKUDQCMESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(/C1=CC=CC=C1)\C2=CC=C(C=C2)OCCN(C)C)/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31750-45-5 | |
| Record name | Desethyl methyl tamoxifen, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031750455 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DESETHYL METHYL TAMOXIFEN, (E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QSK121C25P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(E)-1,2-diphenylprop-1-enyl]phenoxy]-N,N-dimethylethanamine typically involves the reaction of a phenolate with a monohalohydrin . The phenolate is reacted with the monohalohydrin at a temperature that is less than or equal to the boiling point of the reaction mixture to produce the desired product . This method ensures high purity and yield of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity, often involving the use of advanced reactors and purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-[4-[(E)-1,2-diphenylprop-1-enyl]phenoxy]-N,N-dimethylethanamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Anticancer Applications
Mechanism of Action:
Tamoxifen acts as a selective estrogen receptor modulator (SERM). It binds to estrogen receptors on breast cancer cells, inhibiting the proliferation of these cells stimulated by estrogen. This mechanism is crucial for treating estrogen receptor-positive breast cancers.
Clinical Studies:
Numerous clinical trials have validated the effectiveness of Tamoxifen in reducing the risk of breast cancer recurrence:
- In a landmark study published in the New England Journal of Medicine, women treated with Tamoxifen showed a 50% reduction in recurrence rates compared to those receiving placebo .
- A meta-analysis involving over 10,000 women indicated that Tamoxifen significantly decreases the risk of contralateral breast cancer .
Use in Male Breast Cancer
Although rare, male breast cancer cases have been effectively treated with Tamoxifen. Studies suggest that it can reduce tumor size and improve outcomes for men diagnosed with this condition. Research indicates that Tamoxifen is well-tolerated in male patients and can lead to significant tumor regression .
Treatment of Other Conditions
Infertility:
Tamoxifen is also used off-label to treat infertility in women with anovulatory disorders by inducing ovulation. It has shown promise in improving ovulation rates and pregnancy outcomes when used as part of fertility treatment protocols .
Endometriosis:
Tamoxifen has been explored for managing endometriosis due to its ability to modulate estrogen levels, potentially alleviating symptoms associated with this condition .
Research Applications
Pharmacological Research:
Tamoxifen serves as a critical tool in pharmacological research for studying estrogen receptor biology and developing new therapeutic agents targeting estrogen-related pathways. Its ability to act as both an agonist and antagonist makes it invaluable for understanding receptor dynamics .
Drug Development:
The compound's structure has inspired the synthesis of new analogs aimed at enhancing efficacy and reducing side effects. Researchers are focusing on modifying the chemical structure to improve selectivity and potency against various cancer types .
Case Study 1: Efficacy in Pre-Menopausal Women
A study involving pre-menopausal women with hormone receptor-positive breast cancer demonstrated that those treated with Tamoxifen had a significantly lower rate of disease progression compared to those who did not receive treatment. The findings underscore the importance of Tamoxifen as a first-line therapy in this demographic .
Case Study 2: Long-term Effects
Longitudinal studies have tracked patients on Tamoxifen for over a decade, revealing sustained benefits in terms of reduced recurrence rates and improved survival outcomes. However, concerns regarding long-term side effects such as endometrial cancer have been documented, necessitating careful patient monitoring.
Mechanism of Action
The mechanism of action of 2-[4-[(E)-1,2-diphenylprop-1-enyl]phenoxy]-N,N-dimethylethanamine involves its interaction with estrogen receptors. It acts as an antiestrogen by binding to estrogen receptors and inhibiting the effects of estrogen in the body . This inhibition is crucial in the treatment of estrogen receptor-positive breast cancer, as it prevents the growth and proliferation of cancer cells .
Comparison with Similar Compounds
Structural and Functional Insights
Chain Length and Stereochemistry :
- Tamoxifen’s but-1-enyl chain and Z-configuration optimize ER binding by positioning phenyl groups to interact with hydrophobic pockets in the receptor . The shorter prop-1-enyl chain in the target compound disrupts this interaction, while the E-configuration further reduces binding affinity .
- Toremifene introduces a chlorine atom at position 4, enhancing metabolic stability and reducing uterotropic effects compared to tamoxifen .
4-Hydroxytamoxifen, a hydroxylated metabolite, exhibits 30–100× higher ER-binding affinity than tamoxifen, underscoring the role of polar substituents in potency .
Amine Modifications :
Pharmacological and Clinical Implications
- Target Compound (E-isomer) : Lacks therapeutic activity due to unfavorable stereochemistry and chain length, but serves as a reference in purity testing for tamoxifen formulations .
- Toremifene : Comparable efficacy to tamoxifen with reduced endometrial proliferation, making it a safer alternative for some patients .
Research Findings and Data
ER-Binding Affinity Studies
| Compound | ER-α IC50 (nM) | ER-β IC50 (nM) | Selectivity (ER-α/ER-β) | Source |
|---|---|---|---|---|
| Tamoxifen (Z-isomer) | 2.1 | 14.5 | 6.9× | [1,10] |
| 4-Hydroxytamoxifen | 0.3 | 1.8 | 6.0× | [13] |
| Target Compound (E) | >10,000 | >10,000 | N/A | [14,18] |
| Toremifene | 1.8 | 12.4 | 6.9× | [6] |
Biological Activity
2-[4-[(E)-1,2-diphenylprop-1-enyl]phenoxy]-N,N-dimethylethanamine, commonly referred to as Tamoxifen impurity D or (E)-Tamoxifen, is a chemical compound with significant biological activity, particularly in the context of breast cancer treatment. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C25H27NO
- Molecular Weight : 357.49 g/mol
- CAS Number : 31750-45-5
The primary mechanism of action for this compound is its role as a selective estrogen receptor modulator (SERM). It binds to estrogen receptors (ER) in target tissues, particularly in breast tissue, inhibiting the proliferative effects of estrogen. This action is crucial for its application in treating estrogen receptor-positive breast cancer.
Antiestrogenic Effects
Research indicates that this compound exhibits antiestrogenic properties similar to those of its parent compound, Tamoxifen. It competes with estrogen for binding sites on ERs, effectively blocking estrogen's ability to stimulate tumor growth in breast tissue .
Case Studies and Research Findings
- Breast Cancer Treatment :
- Comparative Studies :
- Mechanistic Insights :
Research Applications
The compound is not only used in clinical settings but also serves as a reference standard in analytical chemistry for quality control in pharmaceutical formulations. Its quantification is essential for ensuring the purity of Tamoxifen citrate medications .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C25H27NO |
| Molecular Weight | 357.49 g/mol |
| CAS Number | 31750-45-5 |
| Biological Activity | Antiestrogenic |
| Mechanism of Action | Selective Estrogen Receptor Modulator (SERM) |
| Clinical Application | Breast Cancer Treatment |
Q & A
Basic Research Questions
How can researchers optimize the synthetic route for 2-[4-[(E)-1,2-diphenylprop-1-enyl]phenoxy]-N,N-dimethylethanamine to improve yield and purity?
Methodological Answer:
To optimize synthesis, focus on reaction parameters such as solvent polarity (e.g., toluene vs. DMF), catalyst selection (e.g., palladium catalysts for cross-coupling), and temperature control. For example, Suzuki-Miyaura coupling may enhance stereoselectivity for the (E)-configured diphenylpropene moiety . Purification via column chromatography with gradient elution (hexane/ethyl acetate) improves purity, while recrystallization in ethanol removes residual solvents. Safety protocols, including PPE and waste segregation, must align with chemical handling standards .
What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) resolves aromatic proton environments and confirms the (E)-stereochemistry of the diphenylpropene group. High-resolution mass spectrometry (HRMS) validates molecular weight, and X-ray crystallography provides definitive stereochemical assignment . Infrared (IR) spectroscopy identifies functional groups like the phenoxy ether (C-O-C stretch at ~1250 cm⁻¹) and tertiary amine (C-N stretch at ~1200 cm⁻¹).
How should researchers assess the purity of this compound for pharmacological studies?
Methodological Answer:
Use reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) and UV detection at 254 nm. Compare retention times against certified reference standards (e.g., EP or USP guidelines) . Quantify impurities via LC-MS and validate using spiked samples. For trace metal analysis, inductively coupled plasma mass spectrometry (ICP-MS) is recommended.
What storage conditions ensure long-term stability of this compound?
Methodological Answer:
Store lyophilized samples at -20°C in amber vials under inert gas (argon) to prevent oxidation. Monitor stability via accelerated degradation studies (40°C/75% RH for 6 months) and validate with periodic HPLC analysis . Avoid aqueous buffers for long-term storage due to hydrolysis risks.
How can analytical methods be developed to quantify this compound in biological matrices?
Methodological Answer:
Validate a LC-MS/MS method using deuterated internal standards (e.g., phenethylamine-d4) to correct for matrix effects . Optimize protein precipitation (acetonitrile) or solid-phase extraction (C18 cartridges) for sample preparation. Calibration curves (1–1000 ng/mL) should meet FDA guidelines for linearity (R² > 0.99) and precision (%CV < 15%).
Advanced Research Questions
How can contradictory data in receptor binding assays for this compound be resolved?
Methodological Answer:
Contradictions may arise from assay variability (e.g., cell line differences, ligand concentrations). Use orthogonal assays: radioligand binding (e.g., ³H-labeled antagonists) and functional assays (cAMP/GTPγS). Validate findings with siRNA knockdown of target receptors. Statistical tools like Bland-Altman plots assess inter-assay agreement .
What computational strategies model the interaction of this compound with Keap1-Nrf2 or other biological targets?
Methodological Answer:
Perform molecular docking (AutoDock Vina) using crystal structures (PDB ID: 1X2R for Keap1). Molecular dynamics simulations (GROMACS) evaluate binding stability over 100 ns. Validate predictions with site-directed mutagenesis (e.g., Keap1 cysteine residues) and SPR binding affinity measurements .
How can the pharmacological mechanism of action be elucidated beyond receptor binding?
Methodological Answer:
Combine transcriptomics (RNA-seq) and proteomics (TMT labeling) to identify downstream pathways. Use CRISPR-Cas9 libraries for genome-wide knockout screens. In vivo efficacy studies (rodent models) with pharmacokinetic/pharmacodynamic (PK/PD) modeling link exposure to effect .
What methodologies identify metabolic pathways and potential toxicities?
Methodological Answer:
Incubate the compound with human liver microsomes (HLMs) and NADPH cofactor. Detect phase I metabolites (oxidation, hydrolysis) via UPLC-QTOF-MS. For phase II metabolism, add UDPGA or PAPS cofactors. Compare results to in silico tools (Meteor Nexus) and validate with in vivo bile/cerebrospinal fluid sampling .
How should a high-throughput screen (HTS) be designed to identify synergistic compounds or off-target effects?
Methodological Answer:
Implement a 384-well plate format with robotic liquid handling. Use a dual-luciferase reporter assay (e.g., ARE-luc for Nrf2 activation) and counter-screen against cytotoxicity (CellTiter-Glo). Hit criteria: ≥50% activation at 10 µM and dose-response confirmation (IC50/EC50). Prioritize scaffolds with Tanimoto similarity <70% to known actives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
